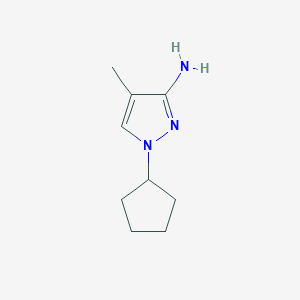![molecular formula C22H23N5O4 B2880032 5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537003-38-6](/img/structure/B2880032.png)
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .
Synthesis Analysis
The synthesis of such compounds often involves the use of synthetic intermediates and promising pharmaceuticals . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, the IR absorption spectra of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives, due to their structural resemblance to nucleotide bases in DNA and RNA, have been extensively studied for their anticancer potential. The electron-rich nitrogen-containing heterocycle of pyrimidine allows for the generation of diverse derivatives with potential anticancer activity. These compounds can interfere with various biological pathways involved in cancer pathogenesis .
Structure-Activity Relationship (SAR) Studies
The SAR studies of pyrimidine derivatives are crucial for understanding their anticancer activity. By analyzing the relationship between the chemical structure of these compounds and their biological activity, researchers can design more potent and efficacious anticancer drugs .
Synthesis of Novel Derivatives
The synthetic versatility of pyrimidine allows for the creation of structurally diverse derivatives. These include analogs derived from substitution on the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions 2, 4, 5, and 6. Such novel derivatives are continuously being synthesized and evaluated for their anticancer potential .
Pharmacological Investigations
Pyrimidine derivatives are part of several drugs and have a broad spectrum of pharmacological activities. Investigations into the pharmacological activity of these compounds include binding studies to various biological targets, such as HIV TAR RNA, which can lead to the development of new therapeutic agents .
Antimalarial Activity
Some pyrimidine derivatives have been identified as dihydroorotate dehydrogenase inhibitors, which exhibit antimalarial activity. This application is particularly relevant in the search for new treatments against drug-resistant strains of malaria .
Enzyme Inhibition
Pyrimidine derivatives have been shown to inhibit enzymes like CDK, which are involved in cell cycle regulation. This inhibition can lead to cell death by apoptosis, making these compounds potential candidates for cancer therapy .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic uses, given the diverse pharmacological activities of similar compounds . It could also involve the development of new synthetic approaches and the study of its interactions with different target receptors .
Mecanismo De Acción
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in the given compound, have been known to effectively inhibit several targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, includinganti-cancer , anti-fungal , anti-bacterial , antiviral , and anti-parasitic effects . They have also demonstrated significant efficacy against diseases such as Leishmania , Malaria , and Trypanosoma .
Pharmacokinetics
It’s known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects . For example, they have displayed prominent activity against both MCF-7 and A549 cancer cell lines .
Action Environment
It’s known that the biological activity of such compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Propiedades
IUPAC Name |
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-19(21(28)26-14-8-6-5-7-9-14)20(27-22(25-13)23-12-24-27)15-10-17(30-3)18(31-4)11-16(15)29-2/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKLGICSUMGUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-phenyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

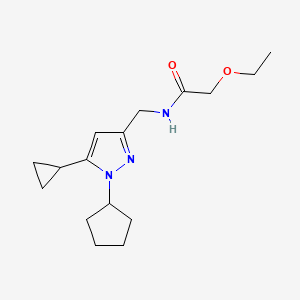
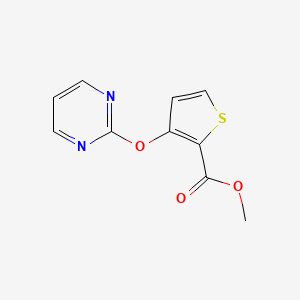
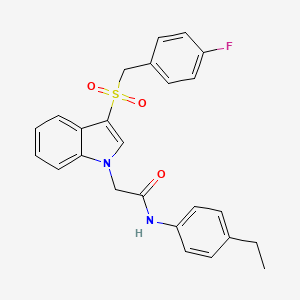
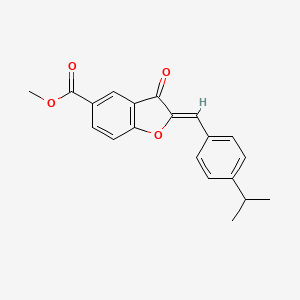
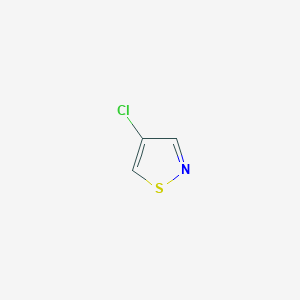
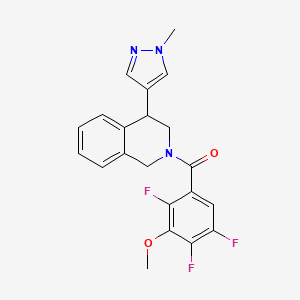
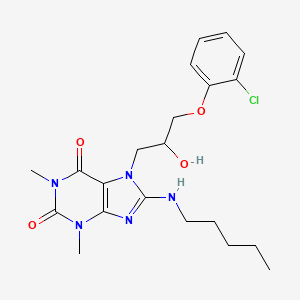
![2-(2-Fluorophenoxy)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2879962.png)
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)
![2-[(1-Ethenylpyrazol-4-yl)methyl-(1-ethylpyrazol-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2879965.png)

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)
